Clorhidrato de ácido 4-dimetilamino-3-fenilbutírico

Descripción general

Descripción

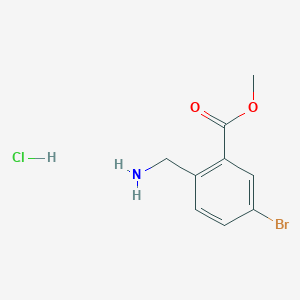

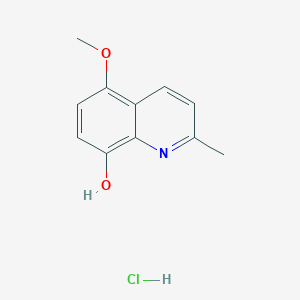

“4-Dimethylamino-3-phenyl-butyric acid hydrochloride” is a chemical compound with the CAS Number: 1965310-06-8 . It has a molecular weight of 243.73 . The compound is an off-white solid .

Molecular Structure Analysis

The molecular structure of “4-Dimethylamino-3-phenyl-butyric acid hydrochloride” can be represented by the linear formula: C12H18ClNO2.

Physical and Chemical Properties Analysis

The compound is an off-white solid . The IUPAC name for this compound is 4-(dimethylamino)-3-phenylbutanoic acid hydrochloride .

Aplicaciones Científicas De Investigación

Neurociencia

Clorhidrato de ácido 4-dimetilamino-3-fenilbutírico: se explora en neurociencia por sus posibles efectos en el sistema nervioso central. Puede utilizarse para estudiar sus análogos como el Fenibut, que se sabe que tienen efectos ansiolíticos y nootrópicos .

Farmacología

En farmacología, este compuesto se investiga por su papel como precursor o intermedio en la síntesis de agentes farmacéuticos más complejos. Su estructura es similar a los análogos del GABA, que son importantes en el tratamiento de afecciones como la ansiedad y el insomnio .

Bioquímica

Los bioquímicos utilizan This compound en el estudio de las vías bioquímicas que implican sistemas GABAérgicos y sus análogos. También se utiliza en la síntesis de péptidos en la síntesis de péptidos en fase de solución .

Química medicinal

Los químicos medicinales están interesados en este compuesto para el diseño y desarrollo de fármacos, particularmente en el contexto de los trastornos del sistema nervioso central. Sirve como bloque de construcción para compuestos con posibles beneficios terapéuticos .

Química analítica

Los químicos analíticos pueden utilizar This compound como un compuesto estándar o de referencia en cromatografía y espectrometría para identificar y cuantificar compuestos similares .

Síntesis orgánica

Este compuesto es valioso en la síntesis orgánica, donde puede utilizarse como intermedio en la preparación de moléculas más complejas. Se pueden estudiar sus reacciones y transformaciones para desarrollar nuevas metodologías sintéticas .

Ciencia de materiales

En la ciencia de materiales, This compound podría investigarse por sus propiedades cuando se incorpora a nuevos materiales, afectando potencialmente sus características químicas y físicas .

Ciencia ambiental

Los científicos ambientales podrían explorar el destino ambiental de este compuesto, incluida su biodegradación, para comprender su impacto en los ecosistemas y su potencial como contaminante ambiental .

Safety and Hazards

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. For instance, the compound is hygroscopic and should be protected from humidity and water . It should also be stored under dry inert gas . These precautions help maintain the stability of the compound and ensure its effective action.

Análisis Bioquímico

Biochemical Properties

4-Dimethylamino-3-phenyl-butyric acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with enzymes such as peptidases and proteases, facilitating the formation of peptide bonds. The compound’s dimethylamino group can form hydrogen bonds with amino acid residues, enhancing its binding affinity to proteins and enzymes. Additionally, it can interact with nucleophilic sites on biomolecules, influencing their reactivity and stability.

Cellular Effects

4-Dimethylamino-3-phenyl-butyric acid hydrochloride affects various cell types and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. The compound’s impact on cell signaling pathways can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Dimethylamino-3-phenyl-butyric acid hydrochloride exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride can change over time due to its stability and degradation . The compound is hygroscopic and should be stored under dry inert gas to maintain its stability . Over time, it may degrade, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects such as enhanced cognitive function and stress reduction. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level must be reached to elicit a significant biological response.

Metabolic Pathways

4-Dimethylamino-3-phenyl-butyric acid hydrochloride is involved in various metabolic pathways . It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body. The compound can affect metabolic flux and alter the levels of metabolites, influencing overall metabolic homeostasis. Additionally, it may require specific cofactors for its metabolism, further affecting its biochemical activity.

Transport and Distribution

Within cells and tissues, 4-Dimethylamino-3-phenyl-butyric acid hydrochloride is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy. For instance, its accumulation in the brain can enhance its neuroactive effects.

Subcellular Localization

The subcellular localization of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

4-(dimethylamino)-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13(2)9-11(8-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDWTUOJGOXAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965310-06-8 | |

| Record name | Benzenepropanoic acid, β-[(dimethylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.